Pretiadil

Description

Significance of Pretiadil in Contemporary Medicinal Chemistry Research

This compound is classified as a coronary vasodilator, a class of therapeutic agents that widen the blood vessels of the heart. The significance of such compounds lies in their potential to increase blood flow to the heart muscle, a critical intervention in various cardiovascular diseases. Vasodilators are instrumental in the management of conditions like hypertension and angina. nih.gov

The chemical structure of this compound places it within the category of tertiary amines, a class of organic compounds that are prevalent in many biologically active molecules and approved drugs. The exploration of compounds like this compound contributes to the broader understanding of structure-activity relationships within this chemical class, aiding in the design of new and more effective therapeutic agents.

This compound is recognized as an International Nonproprietary Name (INN) by the World Health Organization (WHO). nih.govpharmacology2000.comcvpharmacology.comwho.intwho.intantibodysociety.org The INN system assigns a unique and globally recognized name to pharmaceutical substances, and the stem "-dil" in this compound's name signifies its classification as a vasodilator. nih.govpharmacology2000.comcvpharmacology.comwho.intwho.intantibodysociety.org

Historical Trajectories and Foundational Discoveries in this compound Research

The development of drug discovery has a rich history, evolving from the use of natural products in ancient civilizations to the scientifically driven processes of the late 19th and early 20th centuries. ucdavis.edu The modern pharmaceutical industry, which emerged after World War I, established a systematic approach to discovering, testing, and synthesizing new drugs. ucdavis.edu

The discovery of vasodilators is a significant chapter in this history. The understanding that certain chemical agents could relax vascular smooth muscle and improve blood flow was a pivotal moment in cardiovascular medicine. While specific historical details on the discovery of this compound are not extensively documented in publicly available literature, its development falls within the broader narrative of rational drug design that began to take hold in the mid-20th century. researchgate.net This approach involves the targeted synthesis and screening of compounds based on an understanding of biological targets and mechanisms of action.

Detailed Research Findings

While specific and in-depth research articles focusing solely on this compound are limited, we can infer its likely pharmacological profile based on its classification as a coronary vasodilator.

The general mechanism of action for many vasodilators involves the relaxation of vascular smooth muscle cells. nih.gov One common pathway is the nitric oxide (NO) signaling cascade. In this process, the vasodilator stimulates the release of NO from endothelial cells, which then diffuses into adjacent smooth muscle cells. nih.gov There, NO activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). pharmacology2000.com Elevated cGMP levels then initiate a series of reactions that result in muscle relaxation and vasodilation. pharmacology2000.com

Another mechanism employed by some vasodilators involves the modulation of ion channels in the vascular smooth muscle cells. For instance, the opening of potassium channels can lead to hyperpolarization of the cell membrane, which in turn causes relaxation. cvpharmacology.com Conversely, blocking calcium channels can prevent the influx of calcium ions necessary for muscle contraction, thereby promoting vasodilation. nih.gov

The table below summarizes the general mechanisms of action for coronary vasodilators, which are likely relevant to the pharmacological activity of this compound.

| Mechanism of Action | Description | Key Molecules Involved |

| Nitric Oxide Pathway | Stimulation of NO release, leading to increased cGMP and smooth muscle relaxation. nih.govpharmacology2000.com | Nitric Oxide (NO), Guanylate Cyclase, cGMP nih.govpharmacology2000.com |

| Potassium Channel Opening | Opening of potassium channels leads to hyperpolarization and relaxation of smooth muscle cells. cvpharmacology.com | ATP-sensitive potassium channels (KATP) cvpharmacology.com |

| Calcium Channel Blockade | Inhibition of calcium influx into smooth muscle cells, preventing contraction. nih.gov | L-type calcium channels nih.govcvpharmacology.com |

| Adenosine (B11128) Pathway | Activation of adenosine receptors can lead to increased cAMP and subsequent vasodilation. cvpharmacology.com | Adenosine, Adenosine A2A receptors, cAMP cvpharmacology.com |

Below is a table detailing the known chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-N-[3-(6-methyl-5,5-dioxobenzo[c] nih.govcvpharmacology.combenzothiadiazepin-11-yl)propyl]-1-phenylpropan-2-amine | PubChem nih.gov |

| CAS Number | 30840-27-8 | PubChem nih.gov |

| Molecular Formula | C26H31N3O2S | PubChem nih.gov |

| Molecular Weight | 449.6 g/mol | PubChem nih.gov |

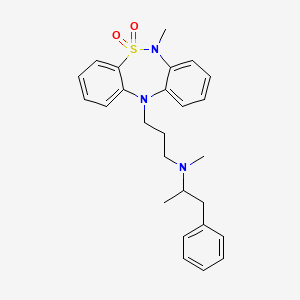

Structure

3D Structure

Properties

CAS No. |

30840-27-8 |

|---|---|

Molecular Formula |

C26H31N3O2S |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

N-methyl-N-[3-(6-methyl-5,5-dioxobenzo[c][1,2,5]benzothiadiazepin-11-yl)propyl]-1-phenylpropan-2-amine |

InChI |

InChI=1S/C26H31N3O2S/c1-21(20-22-12-5-4-6-13-22)27(2)18-11-19-29-24-15-8-7-14-23(24)28(3)32(30,31)26-17-10-9-16-25(26)29/h4-10,12-17,21H,11,18-20H2,1-3H3 |

InChI Key |

FYVHKPBTSMGGBG-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N(C)CCCN2C3=CC=CC=C3N(S(=O)(=O)C4=CC=CC=C42)C |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CCCN2C3=CC=CC=C3N(S(=O)(=O)C4=CC=CC=C42)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Pretiadil

Established Synthetic Routes for Pretiadil and Its Core Scaffold

Specific established synthetic routes solely for this compound are not detailed in the provided search results. However, this compound belongs to the class of alkyldiarylamines. cmu.edunbu.ac.in General methods for synthesizing alkyldiarylamines include N-alkylation of diarylamines, copper-mediated couplings, nucleophilic aromatic substitution, and the Smiles rearrangement. cmu.edu These methods can sometimes require harsh conditions or high temperatures. cmu.edu

A two-step palladium-catalyzed arylation procedure has been reported for the synthesis of unsymmetrical alkyldiarylamines from primary amines and two different aryl bromides. cmu.edu This method utilizes different catalyst systems for each step: a Pd(OAc)₂/(rac)-BINAP system for the first arylation and a different system (e.g., Pd₂(dba)₃/(rac)-BINAP or Pd(OAc)₂/Xantphos) for the second arylation, depending on the electronic nature of the substrates. cmu.edu While this general method is applicable to the synthesis of alkyldiarylamines, its specific application to this compound's complex structure would involve the synthesis of the requisite amine and aryl halide precursors corresponding to this compound's framework.

The core scaffold of this compound is the 5,5-dioxobenzo[c] nih.govusitc.govrsc.orgbenzothiadiazepine system. The synthesis of such complex heterocyclic scaffolds typically involves multi-step procedures. Research on the synthesis of various core scaffolds, such as those for rauvomines or polythiophene derivatives, highlights the diverse chemical reactions and strategies employed in constructing complex ring systems. rsc.orgnih.gov These can involve reactions like Mukaiyama-Aldol reactions or chemical oxidative coupling polymerization. rsc.orgnih.gov The specific synthesis of the this compound core would involve forming the seven-membered thiazepine ring fused to two benzene (B151609) rings, incorporating the sulfone group and the methyl substituent.

Novel and Green Chemistry Approaches in this compound Synthesis

Information specifically on novel or green chemistry approaches for this compound synthesis is not present in the search results. However, the field of green chemistry is actively developing new methodologies to reduce the environmental impact of chemical synthesis. acs.orgchemistryforsustainability.org These approaches often focus on minimizing or eliminating waste, using safer solvents, and developing more efficient catalysts. acs.orgacsgcipr.org Examples of green chemistry in synthesis include electrochemical methods and the use of renewable resources. acs.orgrsc.org The application of such principles to this compound synthesis would aim to make its production more sustainable.

Derivatization and Structural Modification Methodologies for this compound Analogues

While detailed methodologies for the derivatization of this compound are not provided, general approaches for drug derivatization and structural modification are mentioned in the context of creating targeted diagnostic/therapeutic agents. google.comgoogle.comgoogleapis.comgoogleapis.com These methods often involve coupling the drug molecule with other moieties, such as lipophilic groups or targeting vectors, through reactive functional groups present in the drug. google.comgoogle.com Functional groups suitable for derivatization commonly include amino, hydroxyl, and sulfhydryl groups. google.comgoogle.com this compound contains amine and sulfone functional groups, which could potentially serve as sites for structural modification. Derivatization can involve reactions like alkylation, ester formation, or amide formation, depending on the functional groups involved and the desired modification. google.comgoogle.com The goal of creating analogues is often to alter properties like solubility, targeting, or metabolic stability.

Process Chemistry Development for this compound Production

Process chemistry focuses on the development and optimization of chemical processes for the large-scale production of compounds. acsgcipr.org Key aspects include identifying efficient routes, optimizing reaction conditions, ensuring product purity, and minimizing waste. acsgcipr.org The pharmaceutical industry heavily relies on process chemistry to develop scalable and sustainable manufacturing methods for active pharmaceutical ingredients (APIs). acsgcipr.org Metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials used per unit mass of product, are employed to evaluate and improve the efficiency and environmental footprint of production processes. acsgcipr.orgacsgcipr.org Although specific details on the process chemistry development for this compound are not available in the search results, its production would involve optimizing the chosen synthetic route for industrial scale, considering factors such as cost, safety, and environmental impact.

Molecular Mechanisms of Action of Pretiadil in Preclinical Investigations

Elucidation of Specific Receptor Binding Profiles of Pretiadil

No data is available on the specific receptor binding profile of this compound. While it is generally classified as a potential calcium channel blocker, there are no studies detailing its affinity (K_d or K_i values) for any specific receptor, including subtypes of calcium channels or any other G-protein coupled receptors, ion channels, or transporters.

Enzymatic Modulation and Inhibition Kinetics of this compound-Mediated Interactions

There is no information available regarding the enzymatic modulation or inhibition kinetics of this compound. It is unknown if this compound acts as an inhibitor, activator, or substrate for any specific enzymes. Consequently, data on its inhibition constants (K_i), half-maximal inhibitory concentrations (IC_50), or the mechanism of inhibition (e.g., competitive, non-competitive) are absent from the scientific record.

Intracellular Signaling Pathway Perturbations Induced by this compound

Given the lack of receptor binding and enzyme interaction data, the specific intracellular signaling pathways perturbed by this compound remain uncharacterized. If it were a calcium channel blocker, it would be expected to modulate calcium-dependent signaling pathways, but no experimental evidence is available to confirm this or to identify the specific pathways involved (e.g., calmodulin-dependent kinases, protein kinase C activation).

Gene Expression and Proteomic Changes Following this compound Exposure

No studies on the gene expression or proteomic changes following cellular exposure to this compound have been published. Therefore, it is not possible to report on which genes or proteins are upregulated or downregulated by the compound, which would provide further insight into its mechanism of action and potential cellular effects.

Biophysical Characterization of this compound-Target Interactions

There are no published biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, that characterize the direct interaction between this compound and a biological target. Such studies are crucial for understanding the precise molecular interactions, thermodynamics, and kinetics of binding.

Structure Activity Relationship Sar Studies of Pretiadil and Its Analogues

Identification of Pharmacophore Features Critical for Pretiadil Bioactivity

A pharmacophore model for this compound would identify the essential three-dimensional arrangement of chemical features necessary for its coronary vasodilating activity. This typically includes hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. For this compound, this would involve a systematic study of a series of its analogues to determine which functional groups on the thiadiazepine dioxide core and its substituents are crucial for interaction with its biological target. Without such studies, the critical pharmacophoric features of this compound remain undefined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For this compound derivatives, a QSAR model would be invaluable for predicting the vasodilatory potency of newly designed analogues. This involves the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the development of a statistically robust equation. The lack of a synthesized and tested series of this compound analogues precludes the development of such a predictive model.

A hypothetical QSAR study for a series of this compound analogues might yield a relationship described by an equation such as:

log(1/EC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

| Descriptor | Parameter | Description |

| σ (Sigma) | Electronic | Hammett constant, representing the electron-donating or -withdrawing nature of a substituent. |

| logP | Hydrophobicity | The logarithm of the partition coefficient, indicating the lipophilicity of the molecule. |

| Es | Steric | Taft's steric parameter, quantifying the bulkiness of a substituent. |

This table represents a hypothetical QSAR model and is for illustrative purposes only, as no specific data for this compound exists.

Computational and Chemoinformatics Approaches in this compound SAR Analysis

Modern drug discovery heavily relies on computational tools to elucidate SAR. Methods such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations could provide insights into the binding mode of this compound with its putative receptor. These computational approaches would help in understanding the energetic and conformational aspects of the drug-receptor interaction. However, the application of these methods requires knowledge of the biological target and experimental data for validation, which are currently unavailable for this compound.

Conformational Analysis and Its Influence on this compound Activity

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis of this compound would involve studying the energetically favorable spatial arrangements of its atoms and how these conformations influence its interaction with its target. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by computational modeling, are used for this purpose. Such studies would reveal the bioactive conformation of this compound, a crucial piece of information for rational drug design that is not present in the current body of scientific literature.

Rational Design Principles for Enhanced this compound Analogues

The culmination of SAR, QSAR, pharmacophore modeling, and conformational analysis leads to the formulation of rational design principles. These principles would guide the synthesis of novel this compound analogues with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. For instance, if a particular substituent was identified as being crucial for activity, new analogues could be designed with modifications at that position to optimize interactions with the target. The absence of foundational SAR data for this compound means that such design principles cannot be established.

In Vitro Pharmacological Characterization of Pretiadil

Development and Validation of Cell-Based Assay Systems for Pretiadil

The initial step in characterizing this compound involves the development and validation of robust cell-based assay systems. These assays are fundamental to understanding how the compound interacts with and affects cellular functions in a controlled environment that mimics physiological conditions.

The development process for a cell-based assay for a vasodilator like this compound, which likely targets vascular smooth muscle cells or endothelial cells, involves several key steps. precisionformedicine.compacificbiolabs.com The selection of a biologically relevant cell line is paramount; this could include primary human aortic smooth muscle cells (HASMC) or an immortalized cell line engineered to express the target of interest, such as a specific calcium channel subtype. precisionformedicine.commdpi.com Once a cell line is chosen, the assay conditions must be meticulously optimized. This includes determining the optimal cell density, serum concentration, incubation times, and the concentration of any stimulating agents used to induce a response. precisionformedicine.com

Validation ensures that the developed assay is reliable, reproducible, and fit for its intended purpose. precisionformedicine.com Key validation parameters include:

Assay Window: The difference between the signal of the positive control (a known vasodilator) and the negative control (vehicle). A larger assay window indicates a more robust assay.

Z'-factor: A statistical parameter that assesses the quality of the assay, taking into account both the dynamic range and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Precision and Reproducibility: Assessed by repeating the assay multiple times to ensure consistent results.

Pharmacological Validation: Testing known agonists and antagonists to ensure the assay responds as expected.

For this compound, a common cell-based assay would be a calcium flux assay in vascular smooth muscle cells. nih.gov These cells could be loaded with a calcium-sensitive fluorescent dye, and the assay would measure changes in intracellular calcium concentration upon stimulation in the presence and absence of this compound.

Table 1: Illustrative Validation Data for a Calcium Flux Assay for this compound

| Parameter | Value | Acceptance Criteria | Result |

| Z'-factor | 0.78 | > 0.5 | Pass |

| Signal-to-Background | 15 | > 5 | Pass |

| CV (%) of Controls | < 10% | < 20% | Pass |

| EC₅₀ of Reference Agonist | 1.2 nM | Consistent with literature | Pass |

This table presents hypothetical data to illustrate the validation process.

Biochemical and Biophysical Assay Applications in this compound Research

To complement cell-based assays, biochemical and biophysical assays are employed to directly investigate the interaction between this compound and its molecular target, independent of a cellular context. frontiersin.orgnih.gov These assays are crucial for confirming the mechanism of action and quantifying the binding affinity.

If this compound is a calcium channel blocker, a key biochemical assay would be a radioligand binding assay. diva-portal.org This involves using a radiolabeled ligand known to bind to the target calcium channel. The assay measures the ability of this compound to displace the radioligand, thereby determining its binding affinity (Ki). These assays are typically performed using cell membranes prepared from cells overexpressing the target channel. frontiersin.org

Biophysical techniques can provide further insights into the binding event. Surface Plasmon Resonance (SPR) is a label-free technique that can measure the kinetics of binding and dissociation (k_on and k_off rates), providing a detailed understanding of the binding interaction. frontiersin.org Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamics of binding, including the enthalpy and entropy of the interaction. frontiersin.org

Table 2: Hypothetical Biochemical and Biophysical Data for this compound

| Assay Type | Parameter | Value |

| Radioligand Binding | Ki (nM) | 25 |

| Surface Plasmon Resonance | K_D (nM) | 30 |

| k_on (1/Ms) | 1.5 x 10⁵ | |

| k_off (1/s) | 4.5 x 10⁻³ | |

| Isothermal Titration Calorimetry | ΔH (kcal/mol) | -8.5 |

| -TΔS (kcal/mol) | -2.1 |

This table contains representative data for a hypothetical compound.

High-Throughput Screening (HTS) Methodologies for this compound Lead Identification

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of compounds for a specific biological activity. bmglabtech.comnih.gov While this compound is already an identified compound, HTS methodologies are relevant for identifying new lead compounds with similar or improved activity. The process involves several phases: assay preparation, a pilot screen with a smaller compound set, a primary screen of a large library, and secondary screens to confirm hits. nih.gov

For a target like a calcium channel, a fluorescence-based calcium flux assay would be adapted for HTS. nih.gov This involves miniaturizing the assay into a 384- or 1536-well plate format and using robotic liquid handlers for compound addition and plate reading. bmglabtech.com The goal of the primary HTS is to quickly identify "hits"—compounds that show activity above a certain threshold. thermofisher.com

Following the primary screen, hits are subjected to secondary screening to confirm their activity and eliminate false positives. This may involve re-testing in the primary assay and then moving to orthogonal assays, such as electrophysiology, to confirm the mechanism of action. evotec.com

Table 3: Illustrative HTS Campaign Funnel for a Vasodilator Program

| Screening Stage | Number of Compounds | Hit Criteria | Hit Rate (%) |

| Primary HTS | 500,000 | >50% inhibition | 0.5% |

| Confirmatory Screen | 2,500 | IC₅₀ < 10 µM | 40% |

| Orthogonal Assay (Electrophysiology) | 1,000 | Confirmed channel block | 20% |

| Lead Series | 200 | Favorable properties | - |

This table provides a hypothetical example of an HTS funnel.

Functional Assays for Determining this compound Efficacy and Potency in Cellular Systems

Functional assays are essential for quantifying the efficacy (the maximal effect a compound can produce) and potency (the concentration of a compound required to produce a defined effect) in a cellular context. pacificbiolabs.comfrontiersin.org These assays measure a physiological response downstream of the initial binding event.

For a vasodilator like this compound, a key functional assay is the measurement of vascular smooth muscle relaxation in an isolated tissue bath. mdpi.comnih.gov In this ex vivo assay, a ring of an artery (e.g., rat aorta) is suspended in a chamber and contracted with an agent like phenylephrine. The ability of this compound to relax the pre-contracted tissue is then measured, allowing for the determination of its EC₅₀ (half-maximal effective concentration) and Emax (maximal relaxation). frontiersin.org

Cell-based functional assays can also be employed. For example, measuring the inhibition of agonist-induced intracellular signaling pathways, such as the phosphorylation of downstream kinases, can provide a quantitative measure of this compound's functional potency. nih.gov

Table 4: Hypothetical Functional Potency and Efficacy of this compound

| Assay | Parameter | Value |

| Rat Aorta Relaxation | EC₅₀ (nM) | 50 |

| Emax (%) | 95 | |

| Inhibition of Ca²⁺ Influx | IC₅₀ (nM) | 45 |

This table shows representative functional data.

Assessment of this compound Selectivity Against Related Molecular Targets

Selectivity is a crucial attribute of a drug candidate, as off-target effects can lead to undesirable side effects. pistoiaalliance.org Therefore, it is essential to assess the selectivity of this compound against a panel of related molecular targets. For a calcium channel blocker, this would include other types of calcium channels (e.g., L-type, N-type, T-type) as well as other ion channels, G-protein coupled receptors (GPCRs), and enzymes that are commonly associated with cardiovascular function. nih.govmetrionbiosciences.com

Selectivity profiling is typically performed using binding assays or functional assays for a broad panel of targets. nih.gov The results are often expressed as a selectivity ratio, which is the ratio of the IC₅₀ or Ki for the off-target to the IC₅₀ or Ki for the primary target. A higher ratio indicates greater selectivity.

Table 5: Illustrative Selectivity Profile of this compound

| Target | IC₅₀ (nM) | Selectivity Ratio (vs. Primary Target) |

| Primary Target (e.g., L-type Ca²⁺ Channel) | 45 | - |

| N-type Ca²⁺ Channel | 4,500 | 100-fold |

| T-type Ca²⁺ Channel | >10,000 | >222-fold |

| hERG K⁺ Channel | 8,000 | 178-fold |

| Adrenergic α₁ Receptor | >10,000 | >222-fold |

This table presents hypothetical data to illustrate selectivity profiling.

Preclinical Investigations in Animal Models for Pretiadil Research

Selection and Justification of Appropriate Animal Models for Pretiadil Studies

The initial step in the preclinical evaluation of a vasodilator like this compound involves selecting appropriate animal models. mdpi.com The choice of species is critical and is based on physiological and anatomical similarities to humans, particularly concerning the cardiovascular system. imrpress.com Rodents, such as mice and rats, are frequently used in early-stage research due to their genetic tractability and cost-effectiveness. mdpi.com Larger animals, including rabbits, dogs, and pigs, may be used in later-stage preclinical studies as their cardiovascular systems more closely mimic human physiology, which is crucial for assessing hemodynamic effects. scielo.br

For a vasodilator, researchers would typically select models that allow for the study of blood pressure regulation, vascular tone, and blood flow. This could include healthy animals to establish a baseline pharmacological profile, as well as disease models, such as spontaneously hypertensive rats (SHR), to assess therapeutic potential. The justification for the chosen model rests on its ability to provide data that can be reasonably extrapolated to predict the drug's effects in humans. nih.gov

Pharmacological Efficacy of this compound in Established Disease Models

Once suitable animal models are selected, the pharmacological efficacy of the compound is tested. For this compound, as a putative calcium channel blocker and vasodilator, studies would be conducted in established models of cardiovascular diseases. The primary goal is to determine if the drug can produce a desired therapeutic effect. nih.gov

Key disease models for a vasodilator would include:

Hypertension Models: Spontaneously hypertensive rats (SHR) are a standard model to evaluate the antihypertensive effects of a new drug.

Ischemia/Reperfusion Models: To assess potential protective effects on tissues deprived of blood flow, such as in the heart (myocardial ischemia) or brain.

Pulmonary Hypertension Models: If the drug is being investigated for this specific condition, models involving chronic hypoxia or chemical induction would be used to see if the drug can reduce pressure in the pulmonary arteries. mdpi.com

In these models, researchers would measure key efficacy endpoints like reduction in blood pressure, improvement in blood flow, or reduction in tissue damage.

Advanced Mechanistic Investigations in In Vivo Systems Using this compound

Understanding how a drug works is a critical component of preclinical research. For this compound, advanced in vivo studies would aim to elucidate its precise mechanism of action. Given its classification as a calcium channel blocker, these investigations would focus on confirming its interaction with calcium channels in the vascular smooth muscle. ontosight.ai

Techniques could involve:

In vivo electrophysiology to measure the effects on ion channel activity in living animals.

Use of specific antagonists or agonists to probe the involvement of different receptor pathways. nih.gov

Genetically modified animal models , such as knockout mice lacking specific calcium channel subunits, to confirm the drug's target. scientificarchives.com

These studies help to build a comprehensive picture of the drug's molecular and physiological effects, distinguishing it from other vasodilators and supporting its clinical development for specific indications.

Biomarker Discovery and Validation in this compound Animal Studies

Biomarkers are measurable indicators that can be used to assess a drug's effect, monitor disease progression, or predict a therapeutic response. scientificarchives.com In preclinical studies for a vasodilator like this compound, researchers would seek to identify and validate relevant biomarkers.

These could include:

Pharmacodynamic Biomarkers: These markers demonstrate that the drug is having its intended biological effect. For a vasodilator, this could be changes in blood pressure, heart rate, or levels of signaling molecules like nitric oxide or cyclic GMP.

Efficacy Biomarkers: These markers correlate with the drug's therapeutic outcome. For instance, a reduction in markers of cardiac stress (like natriuretic peptides) in a model of heart failure.

Safety Biomarkers: Markers that indicate potential toxicity, such as elevated liver enzymes or kidney function tests.

Biomarkers identified and validated in animal models can subsequently be used in human clinical trials to monitor the drug's activity and safety more effectively. scientificarchives.com

Metabolic Pathways and Biotransformation of Pretiadil

Characterization of Pretiadil Metabolite Profiles

The initial step in understanding the biotransformation of a xenobiotic like this compound involves identifying the metabolites formed after administration. This process, known as metabolite profiling, utilizes advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to separate and identify the chemical structures of metabolites from biological samples such as plasma, urine, and feces.

Research in this area would aim to isolate and characterize the chemical entities resulting from the body's enzymatic processes on the parent this compound molecule. Common metabolic reactions include oxidation, hydrolysis, and conjugation. For a molecule with this compound's structure, potential metabolic changes could involve hydroxylation of the aromatic rings, N-demethylation, or sulfoxidation.

While specific metabolites of this compound have not been documented in publicly available literature, a typical metabolite profile characterization would yield data similar to the hypothetical findings presented in Table 1.

Table 1: Hypothetical Metabolite Profile of this compound This table is for illustrative purposes only, as specific metabolite data for this compound is not publicly available.

| Metabolite ID | Proposed Structure | Method of Detection | Biological Matrix |

| M1 | Hydroxylated this compound | LC-MS/MS | Plasma, Urine |

| M2 | N-demethylated this compound | LC-MS/MS | Plasma, Urine |

| M3 | This compound Glucuronide | LC-MS/MS | Urine, Feces |

| M4 | Sulfoxide of this compound | LC-MS/MS | Plasma |

Identification of Enzymes Involved in this compound Biotransformation

The biotransformation of most drugs is catalyzed by a range of enzymes, primarily the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. google.com Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.

This is typically investigated using in vitro systems, such as human liver microsomes or recombinant human CYP enzymes. By incubating this compound with individual CYP isozymes, researchers can determine which enzymes are responsible for its breakdown.

Specific enzymatic studies on this compound are not found in the available scientific literature. An investigation would involve determining the relative contribution of various enzyme families to this compound's metabolism.

Table 2: Hypothetical Enzyme Contribution to this compound Metabolism This table is for illustrative purposes only and represents the type of data generated in such a study.

| Enzyme Family | Specific Isozyme | % Contribution to Metabolism | Method |

| Cytochrome P450 | CYP3A4 | 65% | Recombinant Human Enzymes |

| Cytochrome P450 | CYP2D6 | 20% | Recombinant Human Enzymes |

| Cytochrome P450 | CYP2C19 | 10% | Recombinant Human Enzymes |

| Flavin-containing Monooxygenases | FMO3 | 5% | Recombinant Human Enzymes |

In Vitro and In Vivo Metabolic Stability of this compound

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key predictor of its pharmacokinetic properties, such as half-life and oral bioavailability. nih.gov These studies are conducted both in vitro (in a lab setting) and in vivo (in living organisms).

In vitro stability is often assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. This provides data on intrinsic clearance (CLint). In vivo studies involve administering the compound to preclinical species (like rats or dogs) and measuring its concentration in the blood over time to determine its actual clearance and half-life.

Publicly accessible data on the metabolic stability of this compound is not available. Such studies would be essential to predict its behavior in humans.

Table 3: Hypothetical Metabolic Stability Data for this compound This table illustrates the typical parameters measured in metabolic stability studies. The values are not based on actual experimental data for this compound.

| Parameter | Value | System/Species |

| In Vitro Half-life (t½) | 25 min | Human Liver Microsomes |

| In Vitro Intrinsic Clearance (CLint) | 58 µL/min/mg protein | Human Liver Microsomes |

| In Vivo Half-life (t½) | 4.2 hours | Rat |

| In Vivo Clearance (CL) | 15 mL/min/kg | Rat |

Metabolic Pathway Mapping and Flux Analysis for this compound Catabolism

Metabolic pathway mapping involves integrating data on metabolites and the enzymes that form them to create a comprehensive picture of the compound's breakdown (catabolism). This map illustrates the sequence of biochemical reactions that this compound undergoes in the body.

A definitive metabolic pathway map for this compound cannot be constructed without experimental data. However, a hypothetical pathway would likely involve initial Phase I oxidative reactions followed by Phase II conjugation to enhance water solubility and facilitate excretion.

Inter-species Metabolic Comparisons for this compound

The metabolism of a drug can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. Therefore, comparing the metabolic profiles of this compound in preclinical species (e.g., rat, dog, monkey) and in human-derived in vitro systems is a standard part of drug development.

These comparative studies are vital for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. This ensures that the safety data generated in animals is relevant for predicting human safety.

There is no information in the public record detailing inter-species metabolic comparisons for this compound. A comparative study would analyze the metabolites and their relative abundance across different species.

Table 4: Hypothetical Inter-species Comparison of Major this compound Metabolites This table provides an illustrative comparison, as no experimental data for this compound is available.

| Metabolite | Human (%) | Rat (%) | Dog (%) | Monkey (%) |

| M1 (Hydroxylated) | 45 | 60 | 30 | 50 |

| M2 (N-demethylated) | 35 | 25 | 55 | 30 |

| M3 (Glucuronide) | 15 | 10 | 10 | 15 |

| Parent Drug (Unchanged) | 5 | 5 | 5 | 5 |

Advanced Analytical Methodologies for Pretiadil Research

Chromatographic Separation Techniques for Pretiadil and Its Metabolites

Chromatographic techniques are fundamental in the analysis of this compound and its metabolites, enabling their separation from complex mixtures for quantification and identification. researchgate.netchromtech.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods frequently employed for this purpose. asiapharmaceutics.infolongdom.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). chromtech.com For this compound and its metabolites, which can vary in polarity, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. chromtech.com Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for detection and quantification. nih.govresolvemass.ca

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. resolvemass.ca While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it and its metabolites into more volatile forms. nih.gov GC is often coupled with a mass spectrometer (GC-MS) for highly sensitive and specific detection. nih.gov

Separation of Metabolites: The separation of this compound from its metabolites is crucial for understanding its metabolic fate. researchgate.net Metabolites are often more polar than the parent drug, which can be exploited for chromatographic separation. By carefully selecting the stationary phase, mobile phase composition, and gradient elution (in HPLC), a successful separation of this compound and its various metabolites can be achieved. chromtech.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Analytes | Key Advantages |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. chromtech.com | This compound and a wide range of its metabolites. | High resolution, versatility, and compatibility with various detectors. asiapharmaceutics.info |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. asiapharmaceutics.info | Volatile derivatives of this compound and its metabolites. nih.gov | High efficiency and sensitivity, especially when coupled with MS. resolvemass.ca |

| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov | This compound and its metabolites in complex matrices. | High sensitivity and specificity, providing molecular weight and structural information. nih.govresolvemass.ca |

Spectroscopic and Spectrometric Characterization of this compound (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. uvic.calongdom.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose. uvic.canih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. nih.gov For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments. cmu.edu ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. cmu.eduyoutube.com Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can further help in assigning the complex spectral data and confirming the connectivity of atoms within the this compound molecule. youtube.com

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. atascientific.com.au It is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. wikipedia.orglibretexts.org When a molecule like this compound is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and can be used to deduce its structure. wikipedia.orgnih.gov Techniques like collision-induced dissociation (CID) are used to induce fragmentation and study the fragmentation pathways. researchgate.net

Table 2: Spectroscopic and Spectrometric Data for this compound Characterization

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Number, environment, and connectivity of protons. nih.gov | Confirms the presence of aromatic and aliphatic protons in the structure. |

| ¹³C NMR | Number and types of carbon atoms. cmu.edu | Elucidates the carbon skeleton of the molecule. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. wikipedia.org | Determines the exact mass of this compound and provides structural clues from its fragments. wikipedia.orgnih.gov |

Bioanalytical Methods for this compound Quantification in Complex Biological Matrices

The quantification of this compound in complex biological matrices such as blood, plasma, urine, and tissues is essential for pharmacokinetic and metabolic studies. resolvemass.cascispace.comwho.int Bioanalytical methods must be sensitive, specific, and reliable to accurately measure the low concentrations of the drug and its metabolites often present in these samples. labmanager.com

A typical bioanalytical method involves several key steps: sample collection, sample preparation to isolate the analyte from interfering matrix components, chromatographic separation, and detection. scispace.comgeojournal.net

Sample Preparation: The goal of sample preparation is to extract this compound and its metabolites from the biological matrix and remove proteins and other endogenous substances that could interfere with the analysis. asiapharmaceutics.info Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). asiapharmaceutics.info

Analytical Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and speed. asiapharmaceutics.inforesearchgate.netlabmanager.com The use of an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. who.int

Method Validation: All bioanalytical methods must be rigorously validated to ensure their accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines. scispace.comlabmanager.com This ensures that the data generated is reliable for its intended purpose. scispace.com

Analysis in Environmental Matrices: The principles of bioanalytical method development can also be applied to the quantification of this compound in environmental samples like soil and water. geojournal.netslideshare.net Sample preparation for these matrices often involves extraction techniques to isolate the compound from the solid or aqueous phase, followed by analysis using methods like HPLC or GC-MS. geojournal.netegyankosh.ac.inenvironment.gov.za Proper sampling and preparation are critical to obtaining representative results. geojournal.netegyankosh.ac.inenvironment.gov.za

Table 3: Key Aspects of Bioanalytical Methods for this compound

| Parameter | Description | Importance |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. who.int | Ensures that the measured signal is only from this compound and not from endogenous compounds or metabolites. |

| Accuracy | The closeness of the measured concentration to the true concentration. labmanager.com | Reflects the correctness of the measurement. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. labmanager.com | Indicates the reproducibility of the method. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. who.int | Defines the sensitivity of the method. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. who.int | Ensures that the concentration of this compound does not change from the time of sample collection to analysis. |

Development of Novel Analytical Assays for this compound Monitoring

The development of novel analytical assays is driven by the need for faster, more cost-effective, and potentially field-deployable methods for monitoring this compound. uab.catresearchgate.net While chromatographic methods are highly reliable, they can be time-consuming and require sophisticated instrumentation. longdom.org

Immunoassays: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are a promising alternative. resolvemass.caimmunodiagnostics.com.hk These assays utilize the highly specific binding between an antibody and its antigen (in this case, this compound or a derivative). immunodiagnostics.com.hkarchive.org The development of an immunoassay for this compound would involve producing antibodies that specifically recognize the molecule. immunodiagnostics.com.hk Immunoassays can be designed for high-throughput screening and can be very sensitive. nih.gov Particle-enhanced turbidimetric inhibition immunoassays (PETINA) are another type of immunoassay that could potentially be adapted for this compound analysis. nih.gov The development of chemiluminescent microparticle immunoassays (CMIA) can also offer high sensitivity and specificity, potentially eliminating cross-reactivity with metabolites. nih.gov

Biosensors: Biosensors are another area of active research for the development of novel analytical assays. These devices integrate a biological recognition element (like an antibody or enzyme) with a transducer to produce a measurable signal in the presence of the target analyte. A biosensor for this compound could offer real-time monitoring capabilities.

Miniaturized Analytical Systems: Advances in microfluidics and miniaturization have led to the development of "lab-on-a-chip" devices. longdom.org These systems can integrate sample preparation, separation, and detection into a single small device, offering advantages in terms of speed, sample volume, and portability. longdom.org

Table 4: Emerging Analytical Assays for this compound Monitoring

| Assay Type | Principle | Potential Advantages |

| ELISA | Specific antibody-antigen binding with an enzymatic signal amplification. resolvemass.ca | High throughput, high sensitivity, and cost-effective. nih.gov |

| PETINA | Inhibition of particle agglutination by the analyte, measured by turbidity. nih.gov | Simplicity and suitability for automation. nih.gov |

| CMIA | Use of antibody-coated microparticles and a chemiluminescent tracer. nih.gov | High sensitivity and specificity. nih.gov |

| Biosensors | Biological recognition element coupled to a signal transducer. | Real-time analysis and potential for portability. |

| Miniaturized Systems | Integration of analytical steps on a micro-scale device. longdom.org | Fast analysis, low sample consumption, and portability. longdom.org |

Chemometric and Data Analysis Techniques in this compound Analytical Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ondalys.frbitsathy.ac.in In the context of this compound research, chemometric techniques can be applied to analyze complex datasets generated from chromatographic and spectroscopic analyses. spectroscopyonline.comredalyc.org

Multivariate Data Analysis: Analytical techniques often produce large and complex datasets, especially when analyzing multiple samples or variables. careerfoundry.comncss.com Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to explore and model these data. spectroscopyonline.comnih.gov

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool that can be used to identify patterns, trends, and outliers in the data. spectroscopyonline.com For example, PCA could be used to visualize the differences in the metabolic profiles of individuals treated with this compound.

Partial Least Squares (PLS) Regression: PLS is a regression technique that can be used to build predictive models. spectroscopyonline.com For instance, a PLS model could be developed to predict the concentration of this compound in a sample based on its near-infrared (NIR) spectrum. spectroscopyonline.comredalyc.org

Design of Experiments (DoE): DoE is a statistical approach used to systematically plan and optimize experiments. redalyc.org In the development of an analytical method for this compound, DoE can be used to efficiently identify the optimal experimental conditions (e.g., mobile phase composition, temperature) to achieve the best separation or sensitivity. redalyc.org

Profile Analysis: Profile analysis is a specific type of multivariate analysis that can be used to compare the profiles of multiple variables across different groups. osf.io For example, it could be used to compare the profile of this compound and its key metabolites in different biological matrices. osf.io

The application of chemometrics allows for a more comprehensive interpretation of analytical data, leading to a deeper understanding of the behavior of this compound. researchgate.netreadthedocs.io

Target Identification and Validation Strategies for Pretiadil

Omics-Based Approaches (Genomics, Proteomics, Metabolomics) for Pretiadil Target Discovery

Omics technologies provide a comprehensive, system-wide view of the molecular changes within an organism or cell in response to a compound like this compound, which is instrumental in forming initial hypotheses about its mechanism of action. nih.govresearchgate.net By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the compound's biological effects. nih.govresearchgate.net

Genomics and Proteogenomics : These approaches investigate how genetic variation influences protein expression and, consequently, disease risk. nih.gov Genome-Wide Association Studies (GWAS) can identify genetic loci associated with protein levels, known as protein quantitative trait loci (pQTLs). nih.govresearchgate.net By analyzing these pQTLs, researchers can infer causal relationships between specific proteins and diseases, thereby prioritizing them as potential targets for compounds like this compound. nih.govresearchgate.net This strategy helps to understand if the protein that this compound interacts with has a genetic basis for its role in a particular disease.

Proteomics : This field directly measures the abundance of proteins in a biological sample. youtube.com Using techniques like mass spectrometry, chemical proteomics can identify proteome-wide interactions between small molecules and proteins. nih.govmonash.edu When cells or tissues are treated with this compound, quantitative proteomics can reveal which proteins change in abundance or modification state, suggesting they are either direct targets or part of the downstream pathway affected by the compound. nih.gov

Metabolomics : This approach involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By analyzing the metabolic profile of a system after treatment with this compound, scientists can identify which metabolic pathways are perturbed. This information can help to infer the function of the upstream protein being targeted by the compound.

Table 1: Overview of Omics-Based Strategies for this compound Target Discovery

| Omics Discipline | Methodology | Application for this compound Target Discovery |

|---|---|---|

| Genomics / Proteogenomics | GWAS, pQTL analysis | Identifies genetic variants linked to protein levels and disease, helping to prioritize potential targets for this compound based on causal evidence. nih.govresearchgate.net |

| Proteomics | Mass spectrometry, Chemical Proteomics | Directly identifies protein interaction partners of this compound and quantifies changes in protein expression or post-translational modifications post-treatment. nih.govmonash.edu |

| Metabolomics | Mass spectrometry, NMR spectroscopy | Measures changes in metabolite concentrations to identify metabolic pathways affected by this compound, thereby inferring the function of its target. |

Chemical Proteomics and Affinity-Based Probes for this compound Target Engagement

Chemical proteomics is a powerful, affinity-based approach used to identify the cellular targets of bioactive compounds. worldpreclinicalcongress.com This strategy relies on creating a modified version of this compound, known as an affinity probe, to "fish" for its binding partners within a complex biological sample like a cell lysate. nih.gov

These probes are typically designed with three key components: the this compound molecule itself (the ligand), a reactive group for covalent cross-linking, and a reporter tag (such as biotin) for enrichment and detection. nih.gov A particularly common method is photoaffinity labeling (PAL), where the probe includes a photoactivatable group. mdpi.comprinceton.edu The process involves several steps:

The photoaffinity probe, a modified this compound, is incubated with a cell lysate or live cells, allowing it to bind to its target protein(s). nih.gov

The sample is then exposed to UV light, which activates the photoreactive group, causing it to form a stable, covalent bond with the target protein at or near the binding site. mdpi.com

The reporter tag (e.g., biotin) is then used to selectively pull down the probe-protein complex from the mixture. nih.gov

Finally, the isolated target protein is identified using mass spectrometry. nih.gov

This method allows for the direct identification of proteins that physically interact with this compound in a physiological context. worldpreclinicalcongress.com

Table 2: Components of an Affinity-Based Probe for this compound

| Component | Function | Common Examples |

|---|---|---|

| Ligand | Binds specifically to the target protein. | The this compound molecule. |

| Photoreactive Group | Forms a covalent bond with the target upon UV light activation. | Diazirine, Aryl Azide. princeton.edu |

| Affinity/Reporter Tag | Enables purification and isolation of the ligand-protein complex. | Biotin, Alkyne or Azide (for click chemistry). nih.gov |

Genetic Perturbation Studies (e.g., siRNA, CRISPR) in this compound Target Validation

Once a set of potential targets for this compound has been identified, genetic perturbation studies are essential to validate them. biocompare.com These techniques test whether modulating the candidate target gene produces a biological effect similar to that of the compound. nih.gov

siRNA (Small interfering RNA) : This RNA interference (RNAi) technique uses small, double-stranded RNA molecules to trigger the degradation of a specific target's messenger RNA (mRNA). nih.govresearchgate.net This leads to a temporary "knockdown" of the target protein. If reducing the target protein's level with siRNA mimics the phenotypic effects observed with this compound treatment, it provides strong evidence that the protein is indeed the correct target. sitoolsbiotech.com

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) : The CRISPR-Cas9 system is a powerful gene-editing tool that can be used to create precise, permanent modifications to the genome, such as a gene knockout (KO). biocompare.comnih.gov Validating a target by showing that its complete removal from a cell line recapitulates the effect of this compound is considered a gold standard in target validation. biocompare.comresearchgate.net Furthermore, modified CRISPR systems like CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can be used to decrease or increase gene expression, respectively, which can help mimic the modulatory action of a drug more closely. biocompare.com

Table 3: Comparison of Genetic Perturbation Tools for this compound Target Validation

| Technique | Mechanism of Action | Effect on Target | Advantages |

|---|---|---|---|

| siRNA | Post-transcriptional gene silencing via mRNA degradation. nih.gov | Transient knockdown of protein expression. | Technically straightforward and rapid for initial validation screens. nih.gov |

| CRISPR-Cas9 | DNA-level gene editing leading to a non-functional gene. nih.gov | Permanent knockout of the target gene. | Provides definitive genetic evidence due to permanent gene disruption; less prone to off-target effects than early RNAi reagents. biocompare.comnih.gov |

Computational and Artificial Intelligence-Driven Approaches for this compound Target Prediction

Computational methods, particularly those leveraging artificial intelligence (AI) and machine learning (ML), play an increasingly vital role in predicting drug-target interactions (DTIs) at the early stages of discovery. nih.govnih.gov These in silico approaches can significantly narrow down the list of potential targets for a compound like this compound before extensive and costly lab experiments are conducted. frontiersin.orgwjbphs.com

Machine Learning and Deep Learning : AI-driven models are trained on vast datasets containing information about known drugs, protein targets, and their interactions. researchgate.netnih.govcafmi.org By analyzing the chemical structure and properties of this compound, these models can predict its likely protein targets based on patterns learned from the training data. nih.govijcai.org Deep learning architectures such as graph convolutional networks can effectively model molecular structures to predict binding affinity. nih.gov

Network-Based Approaches : These methods utilize systems biology principles by analyzing complex networks of biological interactions, such as protein-protein interaction (PPI) networks. nih.govnih.gov By examining the position of potential targets within these networks, it's possible to predict the broader biological impact of this compound and identify key regulatory nodes that, when modulated, could produce a therapeutic effect. nih.gov

Table 4: AI and Computational Strategies for this compound Target Prediction

| Approach | Description | Data Used for Prediction |

|---|---|---|

| Machine/Deep Learning | Algorithms learn from existing data to predict new drug-target interactions. nih.govresearchgate.net | Chemical structures, protein sequences, known DTI databases, gene expression data. nih.govbiorxiv.org |

| Molecular Docking | Simulates the binding of this compound to the 3D structure of a potential target protein. ijcai.org | 3D protein structures, chemical structure of this compound. |

| Network-Based Analysis | Identifies key proteins in biological pathways that are likely to be effective drug targets. nih.gov | Protein-protein interaction networks, gene regulatory networks, pathway maps. nih.gov |

Phenotypic Screening and Reverse Pharmacology for this compound Target Identification

Phenotypic screening and reverse pharmacology represent two alternative paradigms in drug discovery that prioritize the biological effect of a compound over prior knowledge of its molecular target.

Phenotypic Screening : This is a "target-agnostic" approach where compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism model of a disease. pepdd.compfizer.com If this compound were discovered through such a screen, the initial focus would be on its proven ability to correct a disease-relevant phenotype. The subsequent, and often challenging, step is "target deconvolution" or target identification, which uses the methods described in the sections above (e.g., chemical proteomics, omics) to determine the molecular target responsible for the observed effect. nih.govdrughunter.comsciltp.com

Reverse Pharmacology : This strategy begins with a substance that has a documented history of clinical efficacy, often from traditional medicine, and works backward to identify the active ingredient and its mechanism of action. thescipub.comijnrd.org If this compound originated from a natural product with known therapeutic use, the reverse pharmacology pathway would involve isolating it as the active component and then proceeding with systematic studies to uncover its molecular target and validate its function. nih.govslideshare.net This "clinic-to-lab" approach can accelerate drug discovery by starting with a compound that already has evidence of efficacy and safety in humans. nih.gov

Table 5: Comparison of Phenotypic and Reverse Pharmacology Approaches

| Approach | Starting Point | Workflow | Key Challenge |

|---|---|---|---|

| Phenotypic Screening | A library of chemical compounds. | Screen compounds for a desired biological effect -> Identify active compound (this compound) -> Identify the target. sciltp.com | Target deconvolution: identifying the molecular target after the hit is found. drughunter.com |

| Reverse Pharmacology | A substance with known clinical/experiential efficacy. nih.gov | Validate efficacy -> Isolate active compound (this compound) -> Identify the target and mechanism. thescipub.com | Standardizing and scientifically validating traditional knowledge and observations. |

Mentioned Compounds

Future Directions and Emerging Research Avenues for Pretiadil

Integration of Multi-Omics Data for Holistic Pretiadil Understanding

A holistic understanding of a compound's interaction with biological systems requires a multi-faceted approach. Integrating various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive molecular snapshot of this compound's effects. nih.govfrontiersin.org By combining these data layers, researchers can move beyond a single mechanism of action to understand the broader network effects of the compound. youtube.com This approach can help identify novel biomarkers for efficacy, uncover unexpected off-target effects, and stratify patient populations who are most likely to respond. nih.gov For instance, analyzing the transcriptomic and proteomic changes in cells before and after exposure to this compound could reveal the full cascade of signaling pathways it modulates.

Table 1: Potential Multi-Omics Datasets for this compound Research

| Omics Layer | Data Generated | Potential Insights |

|---|---|---|

| Genomics | DNA sequencing, SNP arrays | Identification of genetic markers associated with response or resistance. |

| Transcriptomics | RNA-sequencing | Changes in gene expression that reveal pathways affected by the compound. |

| Proteomics | Mass spectrometry | Alterations in protein levels and post-translational modifications. youtube.com |

| Metabolomics | NMR, Mass spectrometry | Shifts in metabolic pathways and discovery of functional biomarkers. |

Application of Advanced Computational Modeling for this compound Design

Advanced computational modeling and artificial intelligence are revolutionizing drug design and development. nih.govmdpi.com These tools can be applied to this compound to predict its behavior, optimize its structure, and simulate its interactions with biological targets. sbu.ac.ir Techniques like molecular dynamics simulations can provide high-resolution insights into how this compound binds to its target protein, allowing for rational, structure-based design of more potent and selective analogs. utexas.edu Furthermore, machine learning algorithms can analyze vast datasets to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to de-risk and accelerate the development process. mdpi.com

Table 2: Computational Approaches in this compound Research

| Modeling Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation at the target site. | Prioritization of potential this compound analogs. |

| Molecular Dynamics | Simulate the dynamic behavior of the this compound-target complex. | Understanding of binding stability and conformational changes. |

| Quantum Mechanics | Analyze electron distribution and reactivity. | Refinement of the compound's electronic properties for better activity. |

| Machine Learning | Predict ADME/Toxicity profiles from chemical structure. | Early identification of candidates with favorable drug-like properties. |

Exploration of Unexplored Biological Systems and Disease Applications for this compound

The initial therapeutic indication for a compound is often just the starting point. A systematic exploration of this compound's activity across various biological systems could uncover novel applications. High-throughput screening against diverse cell lines or disease models can reveal unexpected efficacy in new areas, such as oncology, neurodegenerative disorders, or inflammatory conditions. nih.gov Investigating its effects on different biological pathways, beyond its primary target, may also suggest new therapeutic hypotheses. nih.gov This expansion of scope is crucial for maximizing the therapeutic potential of the compound.

Synergistic Research with Other Therapeutic Modalities Involving this compound

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced resistance. nih.gov Future research should investigate the synergistic potential of this compound when combined with other therapeutic agents. nih.gov For example, in an oncology context, this compound could be tested alongside standard-of-care chemotherapies, targeted agents, or immunotherapies. nih.gov Such studies would aim to identify combinations that produce a greater therapeutic effect than the sum of the individual agents, potentially allowing for lower doses and fewer side effects. nih.gov Understanding the pharmacodynamic interactions between this compound and other drugs will be critical for designing rational and effective combination regimens. nih.gov

Innovative Methodologies for Accelerating this compound Research and Development

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Q & A

Q. How to resolve contradictions in this compound’s reported neuroprotective vs. neurotoxic effects?

- Methodological Answer :

- Replicate studies under standardized conditions (e.g., cell type, dosage, exposure duration).

- Conduct dose-response analyses to identify therapeutic windows.

- Explore confounding factors (e.g., metabolite interference or batch-to-batch variability in this compound synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.